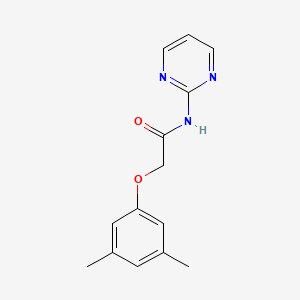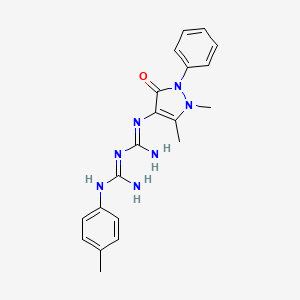![molecular formula C14H10ClNO2S B5811716 3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one CAS No. 5354-54-1](/img/structure/B5811716.png)
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CM-BT and is synthesized through a multi-step process involving several chemical reactions. The purpose of
Applications De Recherche Scientifique
CM-BT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of CM-BT is as a fluorescent probe for the detection of metal ions in biological systems. CM-BT has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of CM-BT is not yet fully understood. However, studies have shown that it binds to metal ions, including copper and zinc, and forms a complex that exhibits fluorescence. This complex can be used to detect metal ions in biological systems.
Biochemical and Physiological Effects:
CM-BT has been shown to exhibit anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that CM-BT inhibits the production of inflammatory cytokines and reduces the proliferation of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of CM-BT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CM-BT is its ability to detect metal ions in biological systems. This makes it a valuable tool for studying metal ion homeostasis in cells. However, one limitation of CM-BT is its potential toxicity, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of CM-BT. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of CM-BT. Another direction is the use of CM-BT as a tool for studying metal ion homeostasis in cells. Additionally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of CM-BT.
Méthodes De Synthèse
The synthesis of CM-BT involves several steps, including the reaction of 4-chlorobenzyl alcohol with thionyl chloride to produce 4-chlorobenzyl chloride. This is followed by the reaction of 4-chlorobenzyl chloride with sodium 2-mercaptobenzothiazole to produce 4-chlorobenzyl 2-mercaptobenzothiazole. Finally, the reaction of 4-chlorobenzyl 2-mercaptobenzothiazole with sodium hydroxide produces CM-BT.
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-5-7-11(8-6-10)18-9-16-12-3-1-2-4-13(12)19-14(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBNQBWEBDKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968295 |
Source


|
| Record name | 3-[(4-Chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
CAS RN |
5354-54-1 |
Source


|
| Record name | 3-[(4-Chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)
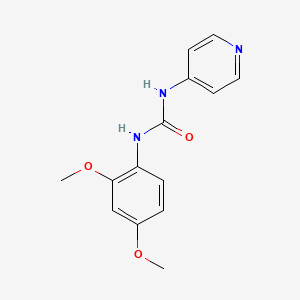
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)

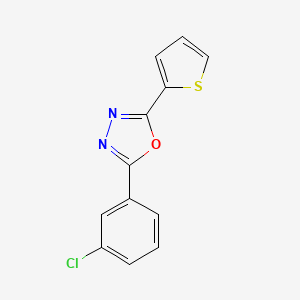
![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)
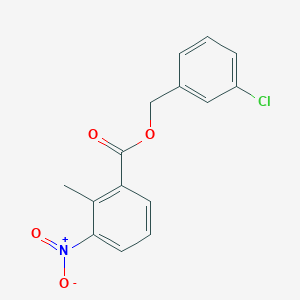
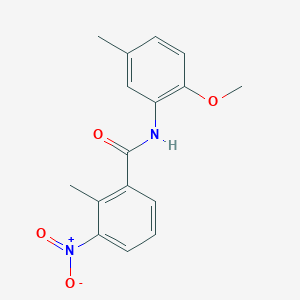
![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
